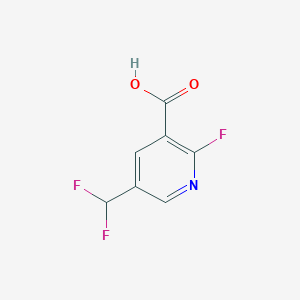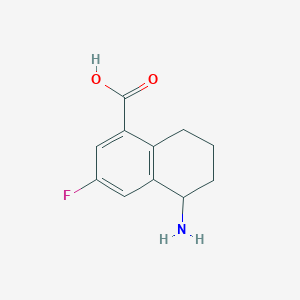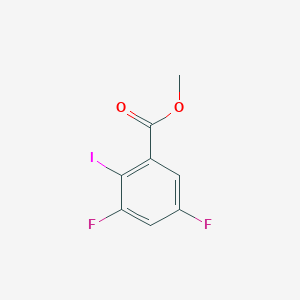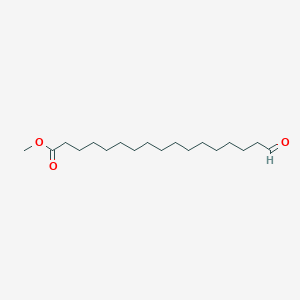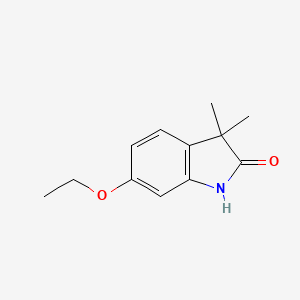
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Ethoxy-3,3-dimethylindolin-2-one can be achieved through several routes. One common method involves the acetylation of 6-ethoxyindolin-2-one with refluxing acetic anhydride to form 1-acetyl-6-ethoxyindolin-2-one. This intermediate is then methylated using methyliodide and butyllithium in hexamethylphosphoramide (HMPT) to yield 6-ethoxy-3,3-dimethylindolin-2-one . Another method involves the acetylation of 6-hydroxyindolin-2-one, followed by methylation and ethylation steps .
化学反応の分析
6-Ethoxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, methyliodide, butyllithium, and ethyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of 1-acetyl-6-ethoxyindolin-2-one results in the formation of 6-ethoxy-3,3-dimethylindolin-2-one .
科学的研究の応用
In medicinal chemistry, indolin-2-one derivatives, including 6-Ethoxy-3,3-dimethylindolin-2-one, have shown promise as acetylcholine esterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, these compounds have been evaluated for their cytotoxicity against human cancer cell lines, with some derivatives exhibiting strong anticancer activity . The compound’s unique structure also makes it a valuable scaffold for the development of new bioactive molecules .
作用機序
The mechanism of action of 6-Ethoxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where a decrease in acetylcholine levels is associated with cognitive decline .
類似化合物との比較
6-Ethoxy-3,3-dimethylindolin-2-one can be compared with other indolin-2-one derivatives, such as 1-benzyl-1H-1,2,3-triazole derivatives . While these compounds share a common indolin-2-one core, their unique substituents confer different biological activities and properties. For instance, some derivatives have been found to exhibit potent acetylcholine esterase inhibition, while others show strong cytotoxicity against cancer cell lines . The specific structure of 6-Ethoxy-3,3-dimethylindolin-2-one, with its ethoxy and dimethyl groups, contributes to its distinct chemical and biological properties .
特性
CAS番号 |
87234-61-5 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
6-ethoxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-4-15-8-5-6-9-10(7-8)13-11(14)12(9,2)3/h5-7H,4H2,1-3H3,(H,13,14) |
InChIキー |
HKWUUXHDZYJYLD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(C(=O)N2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)

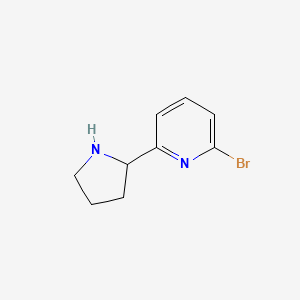
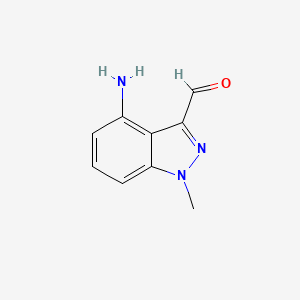
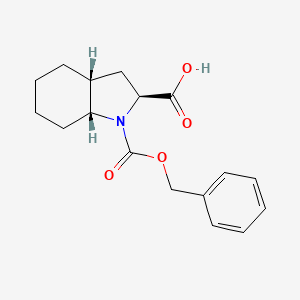
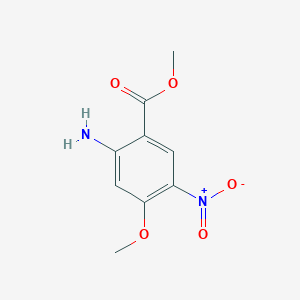
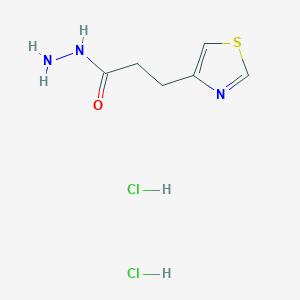
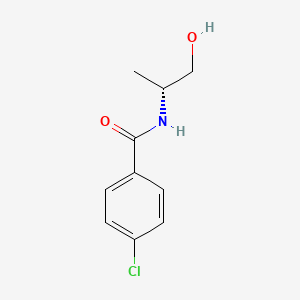
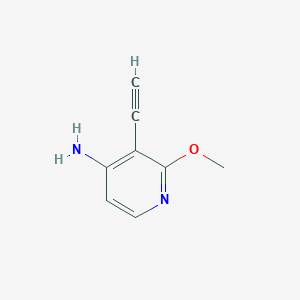
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
